2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol
Description
2-[5-Amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (molecular formula: C₁₂H₁₅N₃O₂) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a 2-methyl-3-furyl moiety at position 3, and an ethanol group at position 1 (Figure 1). Its synthesis likely involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors, a method commonly employed for pyrazole-based compounds .
Properties
IUPAC Name |
2-[5-amino-3-(2-methylfuran-3-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-8(2-5-15-7)9-6-10(11)13(12-9)3-4-14/h2,5-6,14H,3-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMWLKNPUCOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN(C(=C2)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a chemical compound featuring a pyrazole ring with an amino group and a 2-methyl-3-furyl moiety. Its structure suggests potential biological activity, influenced by the presence of both the pyrazole and furan rings, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and potential applications.
Structural Characteristics
Molecular Formula : CHNO
SMILES : CC1=C(C=CO1)C2=NN(C(=C2)N)CCO
InChI : InChI=1S/C10H13N3O2/c1-7-8(2-5-15-7)9-6-10(11)13(12-9)3-4-14/h2,5-6,14H,3-4,11H,1H
The compound's unique combination of functional groups (amino and hydroxyl) allows for diverse interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Biological Activity Overview
Research indicates that pyrazole derivatives generally exhibit a range of biological activities including:
- Antimicrobial Activity : Pyrazole derivatives have been reported to show significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some studies suggest that compounds with similar structural features have shown cytotoxic effects against cancer cell lines. The presence of specific substituents on the pyrazole ring can enhance antiproliferative activity .
Antimicrobial Studies
A study on related pyrazole derivatives indicated that modifications in the furan or pyrazole rings could lead to enhanced antibacterial activity. For example, compounds with electron-withdrawing groups demonstrated improved effectiveness against Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Activity
Research on structurally similar compounds revealed significant cytotoxic effects against human cancer cell lines. For instance, compounds were tested for their IC values, showing promising results that warrant further investigation into their mechanisms of action .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound C | <10 | Jurkat |
| Compound D | <20 | HT-29 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : The amino group may facilitate binding to receptors involved in signaling pathways related to inflammation and cancer progression.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher LogP compared to methanol derivatives suggests improved membrane permeability, critical for oral bioavailability .
- The amino and ethanol groups enhance water solubility relative to purely aromatic analogs .
Q & A
Basic Research Questions
Q. How can synthesis conditions for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol be optimized to improve yield and purity?
- Methodological Answer : Use reflux conditions with hydrazine hydrate and KOH in ethanol (5–6 hours), monitoring reaction progress via TLC. Post-reaction, acidify with HCl to precipitate the product, followed by ethanol recrystallization to enhance purity. Adjust molar ratios of reagents (e.g., 1:1.05 hydrazine:substrate) to minimize side reactions .
- Data Reference : Table 1 in lists physical data (melting points, yields) for analogous pyrazole derivatives, providing benchmarks for optimization.
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine 1H NMR (to confirm amine and furyl proton environments), IR spectroscopy (to identify N-H stretching at ~3300 cm⁻¹ and ethanol O-H bonds), and mass spectrometry (for molecular ion validation). Cross-validate with elemental analysis for C, H, N composition .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : Use ethanol-water mixtures for recrystallization, leveraging temperature-dependent solubility. For polar intermediates, employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 6:4) to separate by polarity .
Advanced Research Questions
Q. How can regioselectivity issues during pyrazole ring substitution be mitigated?
- Methodological Answer : Control substitution patterns by pre-functionalizing the furyl or amino groups. For example, introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the pyrazole to direct electrophilic attacks to the 3-position. Use steric hindrance (e.g., 2-methyl-furyl) to block unwanted sites .
- Case Study : demonstrates regioselective pyrazole synthesis via chalcone-phenyl hydrazine cyclization under controlled pH and temperature.
Q. What computational strategies are effective for predicting bioactivity of this compound?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) targeting enzymes like cyclooxygenase-2 (COX-2) or kinases, using structural analogs (e.g., benzofuran-pyrazole hybrids in ) as templates. Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Q. How can X-ray crystallography data resolve ambiguities in stereochemistry or hydrogen bonding?
- Methodological Answer : Refine crystal structures using software like SHELXL, placing H atoms in calculated positions (C–H = 0.95–0.98 Å) and applying anisotropic displacement parameters. Analyze intermolecular interactions (e.g., O–H···N hydrogen bonds in ethanol groups) to confirm spatial arrangements .
Q. What mechanistic insights explain the compound’s potential antibacterial or antitumor activity?
- Methodological Answer : Conduct in vitro assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) against gram-positive bacteria or cancer cell lines. Compare with structurally related compounds (e.g., 3-aryl pyrazoles in ) to identify pharmacophores. Probe reactive oxygen species (ROS) generation or DNA intercalation via fluorescence assays .
Data Contradictions and Validation
- Spectral Interpretation : Discrepancies in NMR shifts (e.g., vs. 13) may arise from solvent effects (DMSO vs. CDCl₃). Always report solvent and internal standards (e.g., TMS) for reproducibility.
- Biological Activity : Variations in IC₅₀ values across studies (e.g., vs. 20) could reflect assay conditions (e.g., serum concentration, incubation time). Replicate experiments with standardized protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
